molecular formula C15H21NO3 B6120342 N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide

N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B6120342
M. Wt: 263.33 g/mol
InChI Key: VEOKCPZVJYNZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide, also known as MDPT, is a synthetic compound that belongs to the class of pyrrolidinophenones. It is a designer drug that has been reported to have stimulant effects, and is often used recreationally. However, the scientific research application of MDPT extends beyond recreational use, and it has been studied for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, this compound may increase their levels in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects
This compound has been shown to have stimulant effects, including increased heart rate, blood pressure, and body temperature. It has also been reported to cause euphoria, increased energy, and enhanced cognitive function. However, the long-term effects of this compound on the brain and body are not fully understood, and more research is needed to determine its safety and potential for abuse.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide may have advantages in laboratory experiments due to its stimulant effects, which may enhance cognitive function and improve performance in certain tasks. However, its potential for abuse and lack of long-term safety data are limitations that should be taken into consideration.

Future Directions

There are several potential future directions for research on N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide. One area of interest is its potential use as a treatment for depression and anxiety, as well as its potential as a medication for drug addiction. Additionally, more research is needed to determine the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction. Finally, further studies may be conducted to determine the optimal dosage and route of administration for this compound in therapeutic applications.

Synthesis Methods

N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 2,2-dimethyltetrahydrofuran-4-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 3-methoxyphenylacetonitrile with 2,2-dimethyltetrahydrofuran-4-carboxylic acid in the presence of a reducing agent.

Scientific Research Applications

N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential therapeutic properties, particularly as a treatment for depression and anxiety. It has been shown to have antidepressant effects in animal models, and may be effective in treating anxiety disorders as well. Additionally, this compound has been studied for its potential use in treating drug addiction, as it has been shown to reduce withdrawal symptoms in rats.

properties

IUPAC Name

N-(3-methoxyphenyl)-2,2-dimethyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2)10-11(7-8-19-15)14(17)16-12-5-4-6-13(9-12)18-3/h4-6,9,11H,7-8,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOKCPZVJYNZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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